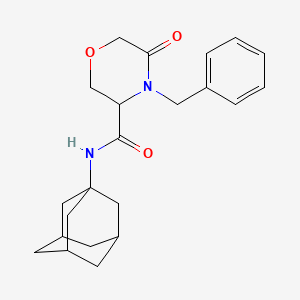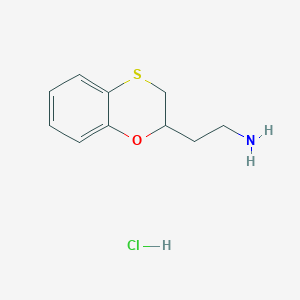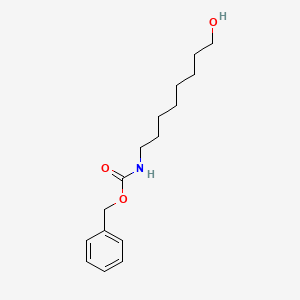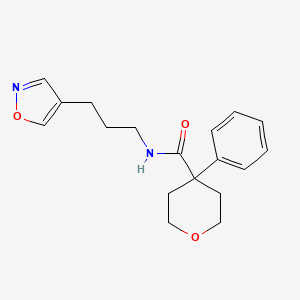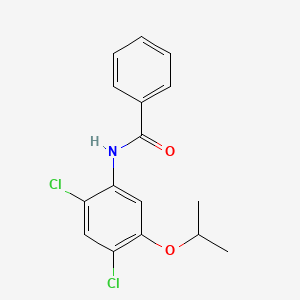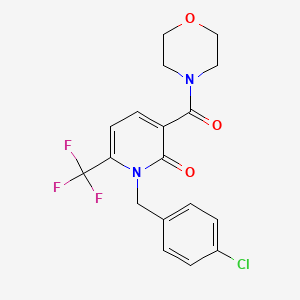
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, also known as CBMP, is a heterocyclic organic compound belonging to the pyridinone family. It is a white or yellowish solid with a molecular weight of 256.7 g/mol and a melting point of 150-153 °C. CBMP has been studied extensively due to its potential applications in a variety of scientific fields. It has been used as a building block for the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. CBMP has also been utilized in a variety of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has also been used in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. This compound has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the digestive system. This compound has been used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the endocrine system.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is not fully understood. However, it is believed that this compound binds to the active sites of enzymes and receptors, thereby inhibiting their activity. This compound is also believed to interact with other molecules, such as hormones and neurotransmitters, to alter their activity. In addition, this compound is thought to interact with DNA and RNA, leading to the expression of certain genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and receptors, as well as to interact with other molecules, such as hormones and neurotransmitters, to alter their activity. This compound has also been shown to interact with DNA and RNA, leading to the expression of certain genes. In addition, this compound has been shown to affect the cardiovascular system, the nervous system, the digestive system, the reproductive system, and the endocrine system.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized in a relatively short amount of time. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and can be used in a variety of experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain pure samples of this compound, as impurities can be present in the compound. Furthermore, it can be difficult to measure the concentration of this compound in a solution, as it is difficult to detect and quantify.
Future Directions
There are several potential future directions for research involving 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone. For example, further research could be done to better understand the mechanism of action of this compound, as well as to identify new applications for the compound. In addition, further research could be done to improve the synthesis of this compound, as well as to develop new methods for its synthesis. Furthermore, further research could be done to explore the biochemical and physiological effects of this compound, as well as to identify new uses for the compound. Finally, further research could be done to improve the solubility of this compound in aqueous solutions, as well as to develop new methods for detecting and quantifying the compound.
Synthesis Methods
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone can be synthesized through a variety of methods, including the reaction of an aldehyde and an amine, the reaction of an aldehyde and an ammonium salt, and the reaction of a nitrile and an amine. The most commonly used method is the reaction of 4-chlorobenzaldehyde and morpholine, which yields this compound in 70-80% yield. The reaction is carried out in an inert atmosphere at temperatures ranging from 80-100 °C. The reaction can be further optimized by varying the reaction temperature, the amount of catalyst used, and the reaction time.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-6-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-13-3-1-12(2-4-13)11-24-15(18(20,21)22)6-5-14(17(24)26)16(25)23-7-9-27-10-8-23/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEDZBVXLDYOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)
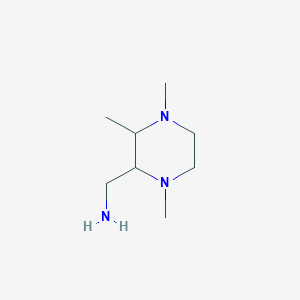
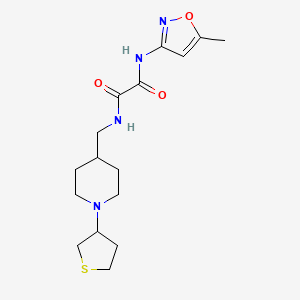
![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2459137.png)

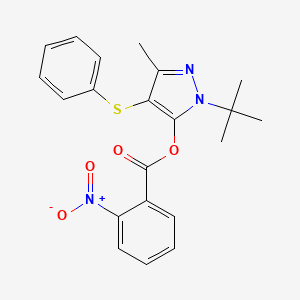
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2459140.png)
